3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide
Overview
Description
3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the chemical class of imidazoles and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is not fully understood. However, it has been suggested that the compound may interact with cellular DNA and inhibit the activity of certain enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and act as a fluorescent probe for cellular imaging. In addition, it has been shown to have low toxicity in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide for lab experiments is its potential as a fluorescent probe for cellular imaging. This can be useful for studying cellular processes and identifying specific cell types. However, the compound has limitations in terms of its solubility and stability, which can affect its performance in certain experiments.
Future Directions
There are several future directions for the study of 3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Finally, there is a need for more research into the limitations and potential applications of this compound in lab experiments.
Synthesis Methods
The synthesis of 3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide involves several steps, including the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-phenyl-4-chloroquinoline. This intermediate is then reacted with 3-methylbenzene-1,2-diamine to form the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antimicrobial, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for cellular imaging.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-16-8-7-11-18(14-16)23(25)27-29-24(28)20-15-22(17-9-3-2-4-10-17)26-21-13-6-5-12-19(20)21/h2-15H,1H3,(H2,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFBAGCRYAFBQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162728 | |
Record name | [Imino(3-methylphenyl)methyl]azanyl 2-phenyl-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
690645-96-6 | |
Record name | [Imino(3-methylphenyl)methyl]azanyl 2-phenyl-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690645-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [Imino(3-methylphenyl)methyl]azanyl 2-phenyl-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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